molecular formula C12H14O2 B1467699 Ethyl 2-methyl-4-vinylbenzoate CAS No. 1220869-25-9

Ethyl 2-methyl-4-vinylbenzoate

Cat. No. B1467699
M. Wt: 190.24 g/mol
InChI Key: CAAOFOPLNYBDTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09226501B2

Procedure details

4-Formyl-2-methylbenzoic acid (AI15) To a stirred solution of 4-bromo-2-methylbenzoic acid (10 g, 46.4 mmol) in dry THF (360 mL) at −78° C. was added n-BuLi (1.6 M solution in hexanes; 58.17 mL, 93.0 mmol) and DMF (8 mL). The reaction mixture was stirred at −78° C. for 1 h then was warmed to 25° C. and stirred for 1 h. The reaction mixture was quenched with 1 N HCl solution and extracted with EtOAc. The combined EtOAc extracts were washed with brine and dried over Na2SO4 and concentrated under reduced pressure. The residue was washed with n-hexane to afford the title compound as a solid (3.0 g, 40%): mp 196-198° C.; 1H NMR (400 MHz, DMSO-d6) δ 13.32 (br s, 1H), 10.05 (s, 1H), 7.98 (m, 1H), 7.84 (m, 2H), 2.61 (s, 3H); ESIMS m/z 163.00 ([M−H]−).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
58.17 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One
Yield
40%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[C:5]([CH3:12])[CH:4]=1)=O.Br[C:14]1C=CC(C(O)=O)=C(C)[CH:15]=1.[Li][CH2:25]CCC.CN(C=O)C>C1COCC1>[CH3:12][C:5]1[CH:4]=[C:3]([CH:1]=[CH2:25])[CH:11]=[CH:10][C:6]=1[C:7]([O:9][CH2:14][CH3:15])=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C1=CC(=C(C(=O)O)C=C1)C
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1)C
Name
Quantity
58.17 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
8 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
360 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then was warmed to 25° C.
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 1 N HCl solution
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined EtOAc extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
The residue was washed with n-hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(C(=O)OCC)C=CC(=C1)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.